molecular formula C4H6N2O2S2 B13926467 N-2-Thiazolylmethanesulfonamide CAS No. 1195-57-9

N-2-Thiazolylmethanesulfonamide

Cat. No.: B13926467
CAS No.: 1195-57-9
M. Wt: 178.2 g/mol
InChI Key: YERQTUMWIDGYMQ-UHFFFAOYSA-N
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Description

N-2-Thiazolylmethanesulfonamide is a chemical compound with the molecular formula C4H6N2O2S2. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Thiazolylmethanesulfonamide typically involves the reaction of thiazole derivatives with sulfonamide precursors. One common method is the condensation reaction between thiazole and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize impurities. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-2-Thiazolylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-2-Thiazolylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-2-Thiazolylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1195-57-9

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C4H6N2O2S2/c1-10(7,8)6-4-5-2-3-9-4/h2-3H,1H3,(H,5,6)

InChI Key

YERQTUMWIDGYMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CS1

Origin of Product

United States

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